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Compound of Interest

Compound Name: 18F-Psma 1007

Cat. No.: B11934056

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in addressing the
challenges of 18F-PSMA-1007 uptake in benign lesions.

Frequently Asked Questions (FAQS)

Q1: We are observing 18F-PSMA-1007 uptake in tissues that are not pathologically confirmed
as malignant prostate cancer. What are the common types of benign lesions that can show
uptake?

Al: It is well-documented that 18F-PSMA-1007 can accumulate in various benign lesions,
which can sometimes lead to false-positive findings. Common sites of benign uptake include:

e Bone Lesions: Healing fractures, degenerative changes such as osteophytes and arthritis,
Paget's disease, fibrous dysplasia, and hemangiomas are frequently reported to show 18F-
PSMA-1007 uptake.[1][2][3][4][5]

o Ganglia: Sympathetic ganglia, including celiac, stellate, and sacral ganglia, are common
sites of physiologic uptake.[6][7][8][9]

 Inflammatory Conditions: Tissues with active inflammation can exhibit tracer uptake. This
includes benign prostatic hyperplasia (BPH) with chronic inflammation, which can sometimes
show high-grade uptake mimicking malignancy.[10][11]
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e Vascular Structures and Neoplasms: PSMA is expressed in the neovasculature of some
tumors. Benign vascular tumors like angiolipomas have also been shown to have uptake due
to PSMA expression in capillaries.[12][13]

o Other Tissues: Non-specific uptake has also been noted in lymph nodes and other soft
tissues.[6]

Q2: What are the proposed mechanisms for 18F-PSMA-1007 uptake in these benign
conditions?

A2: The uptake of 18F-PSMA-1007 in benign lesions is not fully understood but is thought to be
multifactorial:

o PSMA Expression in Neovasculature: Prostate-specific membrane antigen (PSMA) is not
exclusive to prostate cancer cells and is known to be expressed in the endothelium of new
blood vessels (neovasculature) associated with various pathological processes, including
inflammation and tissue repair.[14]

o Inflammatory Cell Infiltration: Activated immune cells, such as macrophages and
lymphocytes present in inflammatory lesions, may contribute to PSMA-ligand uptake.[14] For
instance, high-grade uptake in benign prostatic hyperplasia has been associated with
chronic inflammatory infiltrates.[11]

o Tissue Remodeling and Repair: Processes involving tissue repair, such as in bone fractures,
exhibit increased metabolic activity and angiogenesis, which can lead to PSMA-ligand
accumulation.[2][3]

o Direct PSMA Expression: Some benign tissues and tumors, like angiolipomas, have been
shown to express PSMA directly in their capillaries.[12][13]

Q3: Is the incidence of benign lesion uptake higher with 18F-PSMA-1007 compared to other
PSMA-targeted radiotracers?

A3: Yes, studies have indicated that 18F-PSMA-1007 has a higher incidence of uptake in
benign lesions compared to 68Ga-labeled PSMA ligands.[1][6][14] This could be attributed to
several factors, including the lower positron energy and higher spatial resolution of 18F,
potentially leading to better detection of smaller or lower-expressing lesions.[8][14]
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Troubleshooting Guides

Issue 1: Differentiating Benign from Malignant Bone
Uptake

Symptoms: Focal bone uptake of 18F-PSMA-1007 is observed on PET/CT in a pattern that is
not definitively characteristic of metastasis.

Possible Causes:
» Metastatic disease from prostate cancer.

e Benign bone lesions such as healing fractures, degenerative arthritis, osteophytes,
Schmorl's nodes, Paget's disease, fibrous dysplasia, or intra-osseous hemangiomas.[2]

Troubleshooting Steps:

o Correlate with Low-Dose CT: Carefully examine the corresponding low-dose CT images for
any morphological correlates. Benign conditions often have recognizable features (e.g.,
signs of old fractures, degenerative changes).[1] However, be aware that not all benign
uptakes have a clear CT correlate.

» Quantitative Analysis (SUVmax): While there is an overlap, SUVmax values can be helpful.
Malignant lesions generally exhibit higher SUVmax values than benign ones. One study
suggested an optimal SUVmax cutoff of 7.71 to differentiate metastases from benign lesions.
[15] However, this should be used with caution as high-grade inflammation can also lead to
high SUVmax values.[10][11]

o Consider Patient History: A history of trauma may suggest that uptake in the ribs or other
bones could be due to healing fractures.[3][16]

» Follow-up Imaging: If the nature of the lesion remains unclear, follow-up imaging can be
instrumental. Benign lesions are expected to remain stable or resolve, whereas malignant
lesions may progress.

o Biopsy: In cases where the finding significantly impacts treatment decisions and cannot be
clarified by other means, a biopsy for histopathological confirmation is the gold standard.
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Quantitative Data Summary

The following tables summarize the Standardized Uptake Values (SUV) for 18F-PSMA-1007 in
benign and malignant lesions as reported in various studies.

Table 1. 18F-PSMA-1007 SUVmax in Benign vs. Malignant Lesions

Lesion Type Median SUVmax (Range) Study

Benign Lesions 5.3 (3.0-42.7) Rauschner et al.[6]
Suspected Tumor 9.4 (2.7-234.4) Rauschner et al.[6]
Benign Lesions 3.14 (mean) An et al.[15]
Metastases 10.72 (mean) An et al.[15]

Table 2: 18F-PSMA-1007 SUV in Sympathetic Ganglia

. . Mean SUVmax * Mean SUVmean *
Ganglion Location Study
SD SD
Coeliac 3.13+0.85 2.28 +0.64 Mamlins et al.[7][9]
Cervical 2.73 £0.69 1.62 +0.43 Mamlins et al.[7][9]
Sacral 1.67 +0.50 1.15+0.33 Mamlins et al.[7][9]

Detailed Experimental Protocols
Protocol 1: Immunohistochemistry for PSMA Expression
in Tissue Samples

This protocol is designed to verify the expression of Prostate-Specific Membrane Antigen
(PSMA) in tissue sections, which can help elucidate the mechanism of 18F-PSMA-1007
uptake.

1. Tissue Preparation:
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Fix fresh tissue samples in 10% neutral buffered formalin for 24-48 hours.

Dehydrate the samples through a graded series of ethanol.

Clear the samples in xylene.

Embed the samples in paraffin wax.

Cut 4-5 pum thick sections using a microtome and mount them on positively charged slides.

. Deparaffinization and Rehydration:

Bake slides at 60°C for 1 hour.

Deparaffinize sections in xylene (2 changes, 5 minutes each).
Rehydrate through graded ethanol (100%, 95%, 70%), 5 minutes each.
Rinse with distilled water.

. Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or EDTA buffer
(pH 9.0).

Heat the slides in the retrieval solution at 95-100°C for 20-30 minutes.

Allow slides to cool to room temperature.

. Staining:

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

Rinse with phosphate-buffered saline (PBS).

Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.
Incubate with a primary antibody against PSMA (e.qg., rabbit anti-PSMA monoclonal antibody)
overnight at 4°C.

Rinse with PBS.

Incubate with a secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) for 1 hour at
room temperature.

Rinse with PBS.

Develop the signal using a DAB (3,3'-diaminobenzidine) substrate Kkit.

Counterstain with hematoxylin.

. Dehydration and Mounting:

Dehydrate sections through graded ethanol and xylene.
Mount with a permanent mounting medium.
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6. Analysis:

« Examine the slides under a microscope. PSMA-positive cells will show brown staining.
Evaluate the intensity and localization (membranous, cytoplasmic) of the staining.

Visualizations
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Caption: Workflow for troubleshooting unspecific 18F-PSMA-1007 bone uptake.
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Caption: Experimental workflow for PSMA immunohistochemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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